molecular formula C14H21BrClNO B1441759 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219956-85-0

3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1441759
M. Wt: 334.68 g/mol
InChI Key: GFFUDWLYDLKETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is a heterocyclic organic compound with the molecular formula C14H21BrClNO. It is used for pharmaceutical testing . The CAS number is 1219956-85-0 .


Synthesis Analysis

The synthesis of pyrrolidines, the core structure of the compound, can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst , and an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .


Molecular Structure Analysis

The molecular structure of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a bromo-propylphenoxy group. The molecular weight is 334.68 g/mol.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidines are diverse. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Also, the combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Novel bromo-substituted derivatives similar to 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride have been synthesized, highlighting the chemical versatility of this compound class. These derivatives demonstrate potential for varied applications due to their unique chemical properties (Sarbu et al., 2019).

  • Formation of Pyrrolin-2-ones : Research on the formation of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones indicates the utility of such compounds in the synthesis of agrochemicals and medicinal compounds (Ghelfi et al., 2003).

  • Pyrroline and Pyrrolidine Derivatives : The synthesis of pyrroline and pyrrolidine derivatives from bromopyrroline compounds, which are structurally related to 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, has been explored, demonstrating the compound's potential in producing a variety of chemically significant molecules (Fischer & Schneider, 1983).

Biomedical Applications

  • Antioxidant and Anticholinergic Activities : Bromophenol derivatives, which are chemically related to 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, have been synthesized and tested for their antioxidant and anticholinergic activities, indicating potential therapeutic applications (Rezai et al., 2018).

  • Pyrrolidine-Based Antibacterial Agents : Derivatives of pyrrolidine have been synthesized and evaluated for their antibacterial activity, suggesting the usefulness of such compounds in developing new antimicrobial treatments (Bogdanowicz et al., 2013).

  • Antitumor Potential : Functionalized pyrrolidines, which are structurally related to 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, have been shown to inhibit the growth of human tumor cells, highlighting the compound's potential in cancer research (Fiaux et al., 2005).

Industrial and Material Science Applications

  • Synthesis of Polymeric Materials : Pyridine-based compounds, related to 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, have been used in the synthesis of thermally stable polymeric materials, indicating the compound's utility in advanced material science (Mehdipour‐Ataei & Amirshaghaghi, 2005).

  • Development of Radical Scavengers : Nitrogen-containing bromophenols derived from marine red algae, similar in structure to 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, have been identified as potent radical scavengers, suggesting applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

properties

IUPAC Name

3-[(4-bromo-2-propylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-3-12-8-13(15)4-5-14(12)17-10-11-6-7-16-9-11;/h4-5,8,11,16H,2-3,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUDWLYDLKETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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